molecular formula C23H20F3N3O2S2 B2372163 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 877653-65-1

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2372163
CAS No.: 877653-65-1
M. Wt: 491.55
InChI Key: UGFWUAVDPZOBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-dimethylphenyl group. A sulfanyl bridge at position 2 connects to an acetamide moiety, which is further linked to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl substituent introduces steric bulk and electron-donating effects. Although direct synthesis data for this compound are unavailable in the provided evidence, analogous derivatives (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, yielding crystalline solids characterized by NMR, mass spectrometry, and melting points .

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S2/c1-13-9-14(2)11-15(10-13)29-21(31)20-18(7-8-32-20)28-22(29)33-12-19(30)27-17-6-4-3-5-16(17)23(24,25)26/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFWUAVDPZOBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core This core is synthesized through a series of reactions, including cyclization and oxidation, under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thienopyrimidine core can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Antibacterial Activity : The compound exhibits significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Minimum inhibitory concentrations (MICs) have been reported as low as 8 µg/mL for resistant strains.
  • Antifungal Activity : It also shows antifungal properties against drug-resistant strains of Candida, outperforming traditional antifungals like fluconazole in some cases.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismMIC (µg/mL)Notes
AntibacterialStaphylococcus aureus8Effective against resistant strains
AntibacterialEnterococcus faecium10Significant inhibition observed
AntifungalCandida spp.12Higher efficacy than fluconazole

Potential Therapeutic Uses

Given its biological activities, this compound may have several therapeutic applications:

  • Antimicrobial Agents : Due to its effectiveness against resistant bacterial strains and fungi, it could be developed into new antimicrobial therapies.
  • Cancer Treatment : Thieno[3,2-d]pyrimidines have shown promise as antimitotic agents in preliminary studies, suggesting potential use in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:

  • A study published in CORE demonstrated that bicyclic substituted thieno[3,2-d]pyrimidines were synthesized and evaluated for antitumor activity. These compounds showed potent inhibition of tumor cells in culture .
  • Another investigation highlighted the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines, emphasizing modifications that enhance biological efficacy while reducing toxicity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3,5-Dimethylphenyl 2-(Trifluoromethyl)phenyl ~467.5 (calculated) Not reported High lipophilicity (CF₃), steric bulk (dimethyl)
2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide () Thieno[3,2-d]pyrimidin-4-one 3,5-Difluorophenyl 2,5-Dimethoxyphenyl ~502.5 (calculated) Not reported Electron-withdrawing F atoms, methoxy groups enhance solubility
2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () Cyclopenta-fused thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl 2-Isopropylphenyl ~537.0 (calculated) Not reported Fused cyclopentane ring, Cl enhances electronegativity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Pyrimidin-6-one 4-Methyl 2,3-Dichlorophenyl 344.21 (observed) 230–232°C Dichlorophenyl increases polarity, lower molecular weight
2-[[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 2-(Trifluoromethyl)phenyl ~487.9 (calculated) Not reported Cl vs. dimethyl substituent; CF₃ commonality

Substituent Effects on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,5-dimethylphenyl group (electron-donating) contrasts with 3,5-difluorophenyl () or 4-chlorophenyl (), which are electron-withdrawing. The trifluoromethyl group in the target and enhances metabolic resistance and membrane permeability compared to methoxy () or isopropyl () groups .
  • Smaller halogens (F, Cl) allow tighter interactions with hydrophobic pockets . Methoxy groups () improve aqueous solubility, whereas trifluoromethyl or dichlorophenyl () increase logP values .

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 877653-77-5) is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on diverse research findings.

Structural Characteristics

The compound is characterized by a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety. Its molecular formula is C24H24N4O3S2C_{24}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of 480.6 g/mol. The presence of the sulfur atom in the sulfanyl group and the unique functional groups contribute to its potential biological activities.

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit promising antimicrobial properties. For example, derivatives of thiazole and thieno[3,2-d]pyrimidine have demonstrated significant activity against various strains of bacteria and fungi. The incorporation of specific substituents can enhance this activity by improving lipophilicity and targeting multiple cellular mechanisms in microbial cells .

Compound Activity MIC (µg/mL)
Compound 1Against S. aureus2
Compound 2Against E. faecium4
Compound 3Broad-spectrum antifungal8

Anticancer Potential

The compound's anticancer potential has also been explored through various in vitro studies. One significant study identified novel anticancer compounds through screening libraries on multicellular spheroids, suggesting that similar compounds could inhibit cancer cell proliferation effectively .

Case Studies

  • Screening for Anticancer Activity : A drug library screening revealed that certain derivatives of thieno[3,2-d]pyrimidine exhibited selective cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in oncology.
  • Antimicrobial Efficacy : In a comparative study of thiazole derivatives, compounds with similar structural motifs to the target compound showed enhanced activity against drug-resistant bacterial strains, suggesting that modifications to the sulfanyl group could further optimize efficacy against resistant pathogens .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols, including:

  • Core formation : Construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization reactions, often using catalysts like palladium or copper under inert atmospheres .
  • Substituent introduction : The sulfanyl and acetamide groups are introduced via nucleophilic substitution or coupling reactions. Temperature control (60–120°C) and solvent selection (e.g., DMF, THF) are critical for yield optimization .
  • Purity optimization : Purification via column chromatography or recrystallization, monitored by TLC .

Q. How can the compound’s structure and purity be confirmed?

Methodological approaches include:

  • Spectroscopy : 1^1H/13^{13}C NMR to verify substituent integration and chemical shifts (e.g., acetamide NH resonance at δ 10.10 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peaks) .
  • Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. What are the key functional groups influencing its biological activity?

  • The sulfanyl bridge enhances target binding via sulfur-mediated interactions, while the trifluoromethylphenyl group improves metabolic stability and lipophilicity .
  • The thieno[3,2-d]pyrimidin-4-one core is critical for enzyme inhibition, as seen in structurally analogous compounds .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

  • Substituent effects : Replacing the 3,5-dimethylphenyl group with halogenated or methoxy-substituted aryl groups alters target affinity. For example, 4-fluorophenyl analogs show enhanced kinase inhibition .
  • Stereoelectronic tuning : Introducing electron-withdrawing groups (e.g., -CF3_3) improves pharmacokinetics but may reduce solubility, necessitating prodrug strategies .
  • Comparative SAR tables :
Substituent (R)Bioactivity (IC50_{50})Target
3,5-dimethylphenyl12 nMKinase X
4-fluorophenyl8 nMKinase X
4-methoxyphenyl25 nMKinase X
Data from in vitro assays .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to mitigate variability .
  • Off-target profiling : Use proteome-wide screening (e.g., kinome scans) to identify secondary targets that may explain divergent results .
  • Molecular dynamics simulations : Predict binding mode inconsistencies caused by substituent-induced conformational changes .

Q. How can its mechanism of action be elucidated?

  • In vitro assays : Measure inhibition of kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., PDB deposition) to visualize binding interactions .
  • Pathway analysis : Transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream effects on apoptosis or proliferation pathways .

Q. What are best practices for optimizing bioavailability?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation .
  • Metabolic stability : Assess hepatic microsomal half-life and introduce blocking groups (e.g., deuteration at labile sites) .
  • Permeability assays : Caco-2 cell models to predict intestinal absorption .

Methodological Guidance for Data Interpretation

Q. How to design dose-response experiments for in vivo studies?

  • Dose range : Start with 10–100 mg/kg (oral) based on in vitro IC50_{50} values and adjust using allometric scaling .
  • Endpoint selection : Include biomarkers (e.g., phosphorylated kinases) alongside toxicity markers (ALT/AST levels) .

Q. How to address low reproducibility in synthesis?

  • DoE optimization : Use response surface methodology (RSM) to identify critical factors (e.g., catalyst loading, solvent ratio) .
  • In-line analytics : Implement flow chemistry with real-time UV/IR monitoring to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.